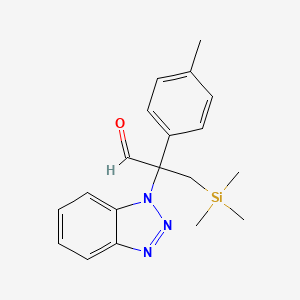
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methylphenyl)-3-(trimethylsilyl)propanal is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BTPA and is used in various applications, including as a reagent in organic synthesis, as a fluorescent probe, and as a photoinitiator.
科学的研究の応用
BTPA has been extensively used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. BTPA is also used as a fluorescent probe to detect the presence of specific molecules in biological systems. Additionally, BTPA is used as a photoinitiator in the polymerization of various materials, including dental composites and adhesives.
作用機序
BTPA works by undergoing a photochemical reaction when exposed to UV light. The reaction involves the formation of a radical species that initiates the polymerization process. The radical species is formed by the cleavage of the benzotriazole ring, which is triggered by the absorption of UV light.
Biochemical and Physiological Effects
BTPA has no known biochemical or physiological effects as it is primarily used as a reagent in organic synthesis and as a photoinitiator. However, its fluorescent properties have been used to study the behavior of specific molecules in biological systems.
実験室実験の利点と制限
One of the main advantages of using BTPA in lab experiments is its high purity level, which ensures accurate and reproducible results. Additionally, BTPA is easy to handle and has a long shelf life. However, BTPA's photoinitiator properties are limited to UV light exposure, which may not be suitable for all experiments.
将来の方向性
For the use of BTPA include the development of new photoinitiators, probes, and chiral compounds.
合成法
The synthesis of BTPA involves the reaction between 4-methylbenzophenone, trimethylsilyl chloride, and 1H-1,2,3-benzotriazole in the presence of a base such as potassium carbonate. The reaction yields BTPA as a white crystalline solid with a high purity level.
特性
IUPAC Name |
2-(benzotriazol-1-yl)-2-(4-methylphenyl)-3-trimethylsilylpropanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OSi/c1-15-9-11-16(12-10-15)19(13-23,14-24(2,3)4)22-18-8-6-5-7-17(18)20-21-22/h5-13H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRKDANHOWNMGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[Si](C)(C)C)(C=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



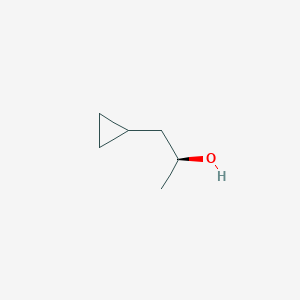
![Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride](/img/structure/B2846822.png)


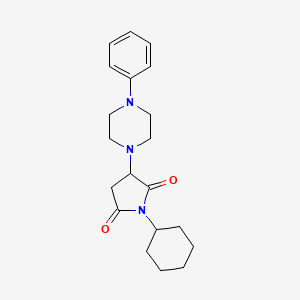
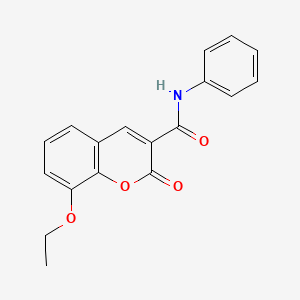

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2846832.png)
![1-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)
![7-(2-chloropropyl)-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2846835.png)
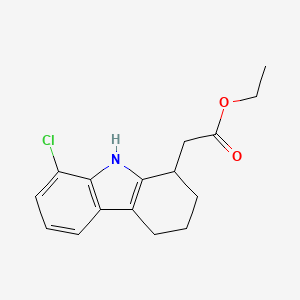
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2846839.png)